3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one
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Overview
Description
3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one: is an organic compound that features a unique combination of functional groups, including a thiophene ring, an oxolanone ring, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Oxolanone Ring: Starting with a suitable precursor, such as a substituted butyrolactone, the oxolanone ring can be formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Addition of the Methylidene Group: The final step involves the addition of the methylidene group through a Wittig reaction or similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups onto the thiophene ring.
Scientific Research Applications
3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one: can be compared with other compounds that have similar structures or functional groups:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or 2,5-dimethylthiophene.
Oxolanone Derivatives: Compounds such as γ-butyrolactone or 2-oxetanone.
Methylidene Compounds: Compounds like methylidene malonates or methylidene cyclopropanes.
The uniqueness of This compound lies in its combination of these functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
71741-70-3 |
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Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-methylidene-5-propan-2-yl-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C12H14O2S/c1-8(2)12(10-5-4-6-15-10)7-9(3)11(13)14-12/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
DDLPIXGGZANXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC(=C)C(=O)O1)C2=CC=CS2 |
Origin of Product |
United States |
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